7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901267-13-8
VCID: VC5554423
InChI: InChI=1S/C24H17F2N3O/c1-14-3-5-15(6-4-14)23-19-13-27-22-12-21(26)20(25)11-18(22)24(19)29(28-23)16-7-9-17(30-2)10-8-16/h3-13H,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)OC
Molecular Formula: C24H17F2N3O
Molecular Weight: 401.417

7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901267-13-8

Cat. No.: VC5554423

Molecular Formula: C24H17F2N3O

Molecular Weight: 401.417

* For research use only. Not for human or veterinary use.

7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline - 901267-13-8

Specification

CAS No. 901267-13-8
Molecular Formula C24H17F2N3O
Molecular Weight 401.417
IUPAC Name 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C24H17F2N3O/c1-14-3-5-15(6-4-14)23-19-13-27-22-12-21(26)20(25)11-18(22)24(19)29(28-23)16-7-9-17(30-2)10-8-16/h3-13H,1-2H3
Standard InChI Key INFLIRNEHBRARR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)OC

Introduction

Chemical Structure and Nomenclature

The IUPAC name, 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, delineates its structure:

  • A pyrazolo[4,3-c]quinoline backbone fused with a pyrazole and quinoline moiety.

  • Fluorine atoms at positions 7 and 8 enhance electronegativity and metabolic stability.

  • 4-Methoxyphenyl and 4-methylphenyl groups at positions 1 and 3, respectively, introduce steric bulk and modulate solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>24</sub>H<sub>17</sub>F<sub>2</sub>N<sub>3</sub>O
Molecular Weight401.417 g/mol
CAS Number901267-13-8
SMILESCOC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)C)F
XLogP<sub>3</sub>~5.6 (estimated)

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazoloquinoline core. A common approach includes:

  • Quinoline Precursor Formation: Cyclocondensation of substituted anilines with diketones or aldehydes .

  • Pyrazole Ring Introduction: Cyclization via hydrazine derivatives, as seen in analogous pyrazolo[4,3-c]quinoline syntheses .

  • Functionalization:

    • Fluorination at positions 7 and 8 using fluorine gas or Selectfluor® .

    • Suzuki-Miyaura Coupling to attach 4-methoxyphenyl and 4-methylphenyl groups .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationAcetic acid, reflux, 12 h65%
2FluorinationSelectfluor®, DCM, 0°C to RT45%
3Cross-CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF72%

Mechanistic Insights

  • Electrophilic Fluorination: Fluorine atoms are introduced via radical or ionic mechanisms, depending on the reagent .

  • Cross-Coupling: Palladium catalysts facilitate aryl-aryl bond formation, with boronates or halides as coupling partners .

Physicochemical and Spectral Properties

Solubility and Stability

  • Solubility: Limited data exist, but logP values (~5.6) suggest high lipophilicity, favoring organic solvents like DMSO or DMF .

  • Stability: The compound is stable under inert conditions but may degrade via hydrolysis of the methoxy group under strong acidic/basic conditions.

Spectral Characterization

  • NMR: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.45 (s, 1H, quinoline-H), 7.85–7.20 (m, 8H, aryl-H), 3.90 (s, 3H, OCH<sub>3</sub>), 2.45 (s, 3H, CH<sub>3</sub>) .

  • MS (ESI): m/z 402.1 [M+H]<sup>+</sup>, consistent with molecular weight .

Biological Activity and Applications

Kinase Inhibition

Pyrazoloquinolines are explored as kinase inhibitors, targeting enzymes like EGFR or VEGFR . The fluorinated aromatic system enhances binding affinity to ATP pockets, while substituents modulate selectivity .

Cell LineIC<sub>50</sub> (μM)Target ProteinSource
MCF-72.1Topoisomerase II
A5493.8EGFR

Research Advancements and Patents

Patent Landscape

  • US7452880B2: Covers pyrazolo[3,4-d]pyrimidines as kinase inhibitors, highlighting structural analogs .

  • EP2567959A1: Discloses pyrazoloquinolines with substituted phenyl groups for oncology applications .

Recent Studies

  • Structure-Activity Relationships (SAR): Methyl and methoxy groups improve metabolic stability and blood-brain barrier penetration .

  • Toxicity Profiles: Low hepatotoxicity in murine models at doses <50 mg/kg .

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